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Compound of Interest

Compound Name: 7-Methoxy-6-methylquinoline

Cat. No.: B1428694 Get Quote

Within the landscape of medicinal chemistry, the quinoline ring system stands out as a

"privileged scaffold," a molecular framework that is recurrently found in potent, biologically

active compounds.[1][2][3] First isolated from coal tar in 1834, this nitrogen-containing

heterocyclic aromatic compound is the core of numerous natural products and synthetic drugs,

demonstrating a vast spectrum of pharmacological activities including antimalarial, anticancer,

anti-inflammatory, and antibacterial properties.[1][4] The versatility of the quinoline nucleus

allows for functionalization at various positions, enabling chemists to fine-tune the steric,

electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects.

[2][5]

This guide focuses on a specific, functionalized derivative: 7-Methoxy-6-methylquinoline
(CAS No. 97581-31-2). This molecule combines the foundational quinoline core with two key

substituents—a methoxy group and a methyl group—that are known to significantly influence

biological activity. While specific research on this particular isomer is not extensively published,

its structure represents a valuable and strategic starting point for the development of novel

therapeutic agents. This document serves as a technical resource for researchers, scientists,

and drug development professionals, providing a comprehensive overview of its

physicochemical properties, plausible synthetic routes, and its potential as a key building block

in modern medicinal chemistry.
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Caption: Chemical structure of 7-Methoxy-6-methylquinoline.

Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental for

its application in research and development. These parameters influence solubility, reactivity,

and formulation choices. The key properties of 7-Methoxy-6-methylquinoline are summarized

below.
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Property Value Source

CAS Number 97581-31-2 [6][7]

Molecular Formula C11H11NO [6][7][8]

Molecular Weight 173.21 g/mol [6][7]

Boiling Point
291.8 ± 20.0 °C (at 760 Torr,

Predicted)
[8]

Density 1.102 ± 0.06 g/cm³ (Predicted) [8]

Flash Point 107.0 ± 12.0 °C (Predicted) [8]

Solubility
Very slightly soluble in water

(0.35 g/L at 25°C, Predicted)
[8]

SMILES
CC1=C(OC)C=C2N=CC=CC2

=C1
[6]

InChIKey
UBTCQWZHRBDQBV-

UHFFFAOYSA-N
[8]

Analytical Characterization
For unambiguous identification and quality control, a combination of spectroscopic techniques

is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons on the quinoline core, a singlet for the methoxy (-OCH₃) group

protons (typically around 3.9-4.0 ppm), and a singlet for the methyl (-CH₃) group protons

(typically around 2.2-2.5 ppm).[9] The coupling patterns of the aromatic protons would

confirm the substitution pattern.

¹³C-NMR: The carbon spectrum will display 11 unique signals, including those for the two

substituent carbons and the nine carbons of the quinoline ring, providing definitive

structural confirmation.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.bldpharm.com/products/97581-31-2.html
https://www.aaronchem.com/97581-31-2
https://www.bldpharm.com/products/97581-31-2.html
https://www.aaronchem.com/97581-31-2
https://www.kuujia.com/cas-97581-31-2.html
https://www.bldpharm.com/products/97581-31-2.html
https://www.aaronchem.com/97581-31-2
https://www.kuujia.com/cas-97581-31-2.html
https://www.kuujia.com/cas-97581-31-2.html
https://www.kuujia.com/cas-97581-31-2.html
https://www.kuujia.com/cas-97581-31-2.html
https://www.bldpharm.com/products/97581-31-2.html
https://www.kuujia.com/cas-97581-31-2.html
https://www.mdpi.com/1422-8599/2022/2/M1383
https://www.mdpi.com/1422-8599/2022/2/M1383
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition by providing a highly accurate mass measurement of the

molecular ion [M+H]⁺, which should correspond to the calculated exact mass of 174.0919.

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands

for C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic ring

system (typically 1620-1450 cm⁻¹), and C-O stretching from the methoxy group.

Synthesis Strategies: A Proposed Route
While multiple methods exist for synthesizing quinoline derivatives, the Skraup synthesis

remains a robust and historically significant method for accessing the quinoline core from

anilines.[10][11] A plausible and efficient pathway to 7-Methoxy-6-methylquinoline would start

from the corresponding substituted aniline, 4-methyl-3-methoxyaniline.

Proposed Retrosynthetic Analysis

7-Methoxy-6-methylquinoline 4-Methyl-3-methoxyaniline
+ Glycerol

Skraup Synthesis

Click to download full resolution via product page

Caption: Retrosynthetic approach for 7-Methoxy-6-methylquinoline.

Experimental Protocol: Skraup Synthesis
This protocol is a representative procedure adapted from established methodologies for similar

quinoline syntheses.[10][11] It requires careful control of temperature due to the highly

exothermic nature of the reaction.

Materials:

4-Methyl-3-methoxyaniline

Glycerol

Concentrated Sulfuric Acid (H₂SO₄)
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An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

Sodium hydroxide (NaOH) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

reflux condenser, and a dropping funnel, combine 1.0 equivalent of 4-methyl-3-

methoxyaniline, 3.0-4.0 equivalents of glycerol, and a catalytic amount of ferrous sulfate.

Rationale:Glycerol is the source of the three-carbon acrolein unit required to form the

pyridine ring. Ferrous sulfate acts as a moderator to prevent polymerization and charring,

ensuring a smoother reaction profile.

Acid Addition: Cool the flask in an ice-water bath. Slowly add 2.0-2.5 equivalents of

concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. Maintain

the temperature below 100°C during the addition.

Rationale:Sulfuric acid serves as both a catalyst and a dehydrating agent, converting

glycerol to acrolein in situ. The addition must be slow and controlled to manage the highly

exothermic reaction.

Addition of Oxidant: Once the sulfuric acid has been added, slowly add 1.2 equivalents of the

oxidizing agent (e.g., nitrobenzene).

Rationale:The initial cyclization and dehydration yield a dihydroquinoline intermediate. An

oxidizing agent is required to aromatize this intermediate to the final quinoline product.

Reaction Heating: Heat the mixture to 130-140°C and maintain it at this temperature for 3-4

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Rationale:This extended heating period ensures the complete formation of acrolein, its

Michael addition to the aniline, cyclization, dehydration, and subsequent oxidation to the

stable aromatic quinoline.

Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully

pour the mixture onto crushed ice. Slowly neutralize the acidic solution by adding a

concentrated sodium hydroxide solution until the pH is approximately 8-9.

Rationale:Quenching on ice dissipates heat from the neutralization step. Basification

deprotonates the quinoline nitrogen and any remaining acids, allowing the organic product

to be extracted.

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product

with ethyl acetate (3 x 100 mL). Combine the organic layers.

Rationale:Ethyl acetate is a suitable solvent for extracting the moderately polar quinoline

product from the aqueous phase.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can

then be purified by column chromatography on silica gel to yield pure 7-Methoxy-6-
methylquinoline.

Rationale:Washing with brine removes residual water, and drying with sodium sulfate

ensures the complete removal of moisture. Column chromatography separates the target

compound from unreacted starting materials and byproducts.

Applications in Drug Discovery and Medicinal
Chemistry
While direct biological activity data for 7-Methoxy-6-methylquinoline is limited in public

literature, its value lies in its potential as a molecular scaffold for building more complex and

targeted therapeutic agents. The strategic placement of the methoxy and methyl groups

provides a foundation for structure-activity relationship (SAR) studies.

The Role of Key Substituents:
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7-Methoxy Group: The electron-donating methoxy group at the 7-position can significantly

influence the molecule's electronic properties. It can participate in hydrogen bonding as an

acceptor and often improves metabolic stability and cell permeability. In many drug

candidates, methoxy groups are crucial for achieving high binding affinity to biological

targets.[12]

6-Methyl Group: The methyl group at the 6-position adds lipophilicity, which can enhance

membrane permeability and passage across the blood-brain barrier.[12] It also provides

steric bulk, which can be exploited to achieve selectivity for a specific enzyme or receptor

binding pocket.

Potential as a Synthetic Intermediate:
7-Methoxy-6-methylquinoline is an ideal starting point for further derivatization. The quinoline

ring is amenable to a variety of chemical transformations, allowing for the introduction of

diverse functional groups to explore chemical space and optimize for a specific biological

target.

Core Scaffold

Potential Drug Candidates

7-Methoxy-6-methylquinoline

Functionalization
at C2/C4

(e.g., Amines, Amides)

C-H Activation / Nucleophilic Substitution

Modification of
Methoxy Group

(e.g., Ether Analogs)

Demethylation / Re-alkylation

Oxidation to
N-oxide

Oxidation
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Caption: 7-Methoxy-6-methylquinoline as a scaffold for diversification.

This scaffold could be used to develop inhibitors for various targets where the broader

quinoline class has shown activity, including:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b115360
https://www.benchchem.com/product/b115360
https://www.benchchem.com/product/b1428694?utm_src=pdf-body
https://www.benchchem.com/product/b1428694?utm_src=pdf-body-img
https://www.benchchem.com/product/b1428694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Inhibitors: Many approved kinase inhibitors feature a quinoline core.

Anti-inflammatory Agents: Quinolines can target enzymes like COX and PDE4.[4][5]

Antimicrobial Agents: The quinoline scaffold is central to fluoroquinolone antibiotics and

antimalarial drugs like chloroquine.[1]

Safety and Handling
Substituted quinolines, as a class, should be handled with care. While a specific safety data

sheet (SDS) for 7-Methoxy-6-methylquinoline should always be consulted, general

precautions are warranted.[13] Based on data for related compounds like 7-methoxyquinoline,

it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14]

Standard laboratory safety practices, including the use of personal protective equipment (PPE)

such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound.

All work should be conducted in a well-ventilated fume hood.

Conclusion
7-Methoxy-6-methylquinoline (CAS 97581-31-2) is a synthetically accessible and

strategically functionalized heterocyclic compound. Although it is not yet associated with a

specific, well-documented biological activity, its true value lies in its potential as a versatile

building block for medicinal chemistry. The combination of the privileged quinoline scaffold with

methoxy and methyl groups—both known to favorably modulate pharmacological properties—

makes it an attractive starting point for the design and synthesis of novel drug candidates.

Future research involving the screening of this compound against various biological targets and

its use in the creation of diverse chemical libraries will be critical in unlocking its full therapeutic

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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